molecular formula C17H17F3N2O4S B1411906 4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline CAS No. 1858251-05-4

4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline

Cat. No. B1411906
CAS RN: 1858251-05-4
M. Wt: 402.4 g/mol
InChI Key: JKVHSKBIMWRRHK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring, a sulfonate group, a phenol group, and a trifluoromethyl group attached to an aniline . This complex structure may contribute to its unique properties and potential applications.

Scientific Research Applications

Morpholine Derivatives

Morpholine derivatives exhibit a broad spectrum of pharmacological activities due to the presence of the morpholine ring. This six-membered heterocycle, characterized by one nitrogen atom and one oxygen atom in its ring structure, is found in various organic compounds developed for diverse pharmacological activities. Research has highlighted the significant role morpholine derivatives play in medicinal chemistry, showing potent pharmacophoric activities. Such derivatives have been explored for their potential in designing novel compounds with enhanced pharmacological profiles (Asif & Imran, 2019).

Phenoxy Herbicides and Sorption

The phenoxy group, often linked to herbicidal activity, has been the subject of environmental studies, particularly concerning its sorption to soil and organic matter. Understanding the sorption behavior of phenoxy compounds is crucial for assessing their environmental fate and impact. Research in this area aims to rationalize the sorption of phenoxy herbicides based on soil parameters, contributing to the development of more effective environmental management strategies for these compounds (Werner, Garratt, & Pigott, 2012).

Biochemical and Pharmacological Effects

The study of polyphenols, which can include phenoxy derivatives, has revealed their significant neurotrophic effects and potential in managing neurodegenerative diseases. The activation of various signaling pathways by polyphenols underlines their therapeutic potential in enhancing neuronal survival and promoting neurite outgrowth, offering insights into novel treatment approaches for conditions like Alzheimer's and Parkinson's diseases (Moosavi, Hosseini, Saso, & Firuzi, 2015).

Environmental and Ecotoxicological Research

The trifluoromethyl group, as part of the compound's structure, draws attention to the environmental persistence and potential ecotoxicological effects of such compounds. Studies on related compounds, like 3-trifluoromethyl-4-nitrophenol (TFM), have focused on their use in environmental applications and their impact on aquatic ecosystems, providing a foundation for understanding the broader implications of fluorinated organic compounds in environmental health (Hubert, 2003).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found. As with any chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

properties

IUPAC Name

4-(4-morpholin-4-ylsulfonylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4S/c18-17(19,20)15-11-12(21)1-6-16(15)26-13-2-4-14(5-3-13)27(23,24)22-7-9-25-10-8-22/h1-6,11H,7-10,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVHSKBIMWRRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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